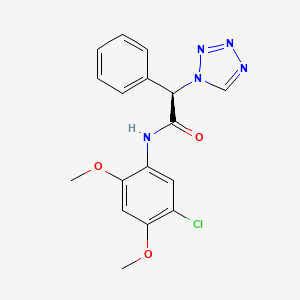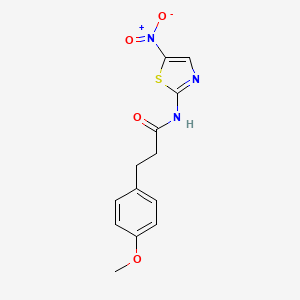![molecular formula C14H18N4O2 B11015612 6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11015612.png)
6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: FMP , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The pyridazinone core consists of a pyridazine ring fused with a ketone group (C=O) at position 3.
- The furan substituent (furan-2-yl) is attached to one of the carbon atoms in the pyridazine ring.
- The methylpiperazine moiety (4-methylpiperazin-1-yl)methyl] is linked to another carbon atom in the pyridazine ring.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Cyclization of Pyridazine Hydrazones:
Industrial Production:
- While FMP is not produced on a large scale industrially, research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
FMP undergoes various reactions:
Oxidation: FMP can be oxidized to form its corresponding pyridazinone N-oxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The furan-2-yl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Scientific Research Applications
FMP finds applications in several fields:
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Molecular Targets: FMP likely interacts with proteins or nucleic acids.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- FMP’s uniqueness lies in its combination of furan, pyridazine, and methylpiperazine moieties.
- Similar Compounds: None with precisely the same structure, but related pyridazinones exist.
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C14H18N4O2/c1-16-6-8-17(9-7-16)11-18-14(19)5-4-12(15-18)13-3-2-10-20-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
FXEFVRYMOKTCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide](/img/structure/B11015542.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11015545.png)
![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
methanone](/img/structure/B11015552.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11015582.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)


![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)
